Imidazo[1,2-b]pyridazine
Overview
Description
Imidazo[1,2-b]pyridazine is a significant structural component found in many approved and experimental drugs . It has a molecular formula of C6H5N3 . This compound has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents .
Synthesis Analysis
The synthesis of Imidazo[1,2-b]pyridazine has been a subject of intense research for numerous decades . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Molecular Structure Analysis
The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction explains their enhanced selectivity with respect to conventional type I kinase inhibitors .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents . It has also been investigated for its anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular properties .Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyridazine has a molecular weight of 119.13 . It is a white to yellow or gray to brown powder or liquid .Scientific Research Applications
Medicinal Chemistry and Kinase Inhibitors
Imidazo[1,2-b]pyridazine is a significant heterocyclic nucleus in medicinal chemistry, with various bioactive molecules derived from it. Its prominence surged with the successful kinase inhibitor ponatinib. This scaffold has been extensively explored for therapeutic applications in medicine, focusing on structure-activity relationships (SAR) to enhance pharmacokinetics and efficiency (Garrido et al., 2021).
Electrophilic Substitution Studies
The electrophilic substitution properties of Imidazo[1,2-b]pyridazine and its analogs, such as halogenation, nitration, and sulphonation, have been a subject of study. NMR data provided insights into the substitution patterns, especially at position 3 (Kobe et al., 1968).
Imaging Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro. These compounds have varying binding affinities, depending on their substitution patterns, and show potential for development as positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).
Macrocyclic and Antiviral Activity
Imidazo[1,2-b]pyridazine analogs of fenbendazole and oxifenbendazole were evaluated for macrofilaricidal activity against Brugia pahangi or Acanthocheilonema viteae infections. Interestingly, these compounds did not show significant activity against human cytomegalovirus (HCMV) or filarial infections (Mourad et al., 1993).
Acetylcholinesterase Inhibitors
Imidazo[1,2-b]pyridazine compounds have been identified as potent acetylcholinesterase inhibitors. They have demonstrated significant anti-proliferative, anti-migratory, and anti-inflammatory effects in various biological studies, indicating a wide scope of biological activity beyond just AChE inhibition (Sharma et al., 2021).
Interaction with Benzodiazepine Receptors
Studies have synthesized a range of substituted imidazo[1,2-b]pyridazines and identified potent ligands at central benzodiazepine receptors. This research has contributed to understanding the receptor-ligand interactions of benzodiazepine receptors and has implications for the development of drugs targeting these receptors (Davies et al., 1992).
Analgesic Activity
Imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides have been synthesized and tested for antiinflammatory, analgesic, and ulcerogenic activities. These compounds have shown significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs (Luraschi et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRXITWWZGKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227408 | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazine | |
CAS RN |
766-55-2, 146233-39-8 | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZO[1,2-B]PYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Imidazol[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZO(1,2-B)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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